N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO3S2 and its molecular weight is 401.42. The purity is usually 95%.
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Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Thiophene and Furan Rings : These heterocycles are known for their electron-rich nature, which can facilitate interactions with various biological targets.
- Trifluoromethyl Group : This group often enhances the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties.
- Methanesulfonamide Moiety : This functional group may contribute to the compound's ability to interact with enzymes or receptors.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit phosphatases and other enzymes critical in cellular signaling pathways .
- Modulation of Membrane Dynamics : The compound may influence sphingomyelinase activity, which is crucial for exosome biogenesis and cellular communication .
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, analogs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted that certain derivatives demonstrated IC50 values in the nanomolar range against specific cancer types, suggesting potent antiproliferative effects.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 0.5 |
Compound B | HeLa (Cervical) | 0.3 |
N-(5-(thiophen-3-yl)furan-2-yl)methyl... | A549 (Lung) | TBD |
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Inhibitors of neutral sphingomyelinase (nSMase), which are related to the compound's structure, have been shown to reduce exosome release linked to neurodegenerative diseases such as Alzheimer's . The modulation of nSMase activity could potentially mitigate neuroinflammation and neuronal death.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibits specific cancer cell lines while exhibiting low cytotoxicity towards normal cells. The selectivity index indicates a favorable therapeutic window.
- Animal Models : In vivo studies using mouse models have shown that administration of the compound leads to reduced tumor growth rates compared to controls. Pharmacokinetic studies revealed favorable absorption and distribution characteristics, supporting its potential for therapeutic use .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have identified key modifications that enhance biological activity. For example, variations in the thiophene substituents significantly influenced the inhibitory potency against specific targets .
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S2/c18-17(19,20)14-3-1-12(2-4-14)11-26(22,23)21-9-15-5-6-16(24-15)13-7-8-25-10-13/h1-8,10,21H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRBETWANXRYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.